molecular formula C16H13N3O3S B14796205 4-[(E)-(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide

4-[(E)-(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide

Cat. No.: B14796205
M. Wt: 327.4 g/mol
InChI Key: HNCQBQORWDWXNN-UHFFFAOYSA-N
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Description

4-[(2-hydroxy-1-naphthyl)diazenyl]benzenesulfonamide is an organic compound known for its vibrant color and applications in various fields. It is a derivative of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is often used as a dye due to its intense coloration and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-hydroxy-1-naphthyl)diazenyl]benzenesulfonamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 4-aminobenzenesulfonamide, using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-hydroxy-1-naphthylamine under alkaline conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2-hydroxy-1-naphthyl)diazenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine and nitric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[(2-hydroxy-1-naphthyl)diazenyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other organic compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized as a dye in textiles and as a colorant in various products.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The diazenyl group can interact with biological molecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid
  • Sodium 3-hydroxy-4-[(1-hydroxy-2-naphthyl)diazenyl]-7-nitronaphthalene-1-sulfonate

Uniqueness

4-[(2-hydroxy-1-naphthyl)diazenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its stability and vibrant color make it particularly valuable in applications requiring durable and intense dyes.

Properties

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C16H13N3O3S/c17-23(21,22)13-8-6-12(7-9-13)18-19-16-14-4-2-1-3-11(14)5-10-15(16)20/h1-10,20H,(H2,17,21,22)

InChI Key

HNCQBQORWDWXNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)N)O

Origin of Product

United States

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